molecular formula C9H5F3IN B12852068 4-Iodo-3-(trifluoromethyl)phenylacetonitrile

4-Iodo-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B12852068
M. Wt: 311.04 g/mol
InChI Key: VWBPRYBXMCLJPM-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F3IN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto the phenylacetonitrile core. One common method is the halogenation of 3-(trifluoromethyl)phenylacetonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both iodine and trifluoromethyl groups on the phenylacetonitrile core. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

2-[4-iodo-3-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)7-5-6(3-4-14)1-2-8(7)13/h1-2,5H,3H2

InChI Key

VWBPRYBXMCLJPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)I

Origin of Product

United States

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